Lipophilic Ligand Efficiency (LLE) Differentiated from Arylsulfonyl Analogs
The target compound's methanesulfonyl group provides a distinct lipophilicity profile compared to arylsulfonyl analogs, directly impacting ligand efficiency. The predicted LogP (XLogP3) for the target compound is 1.5, which is substantially lower than the 3.7 computed for the 5-chlorothiophene-sulfonyl analog (CAS 2097916-19-1) . This difference is significant for procurement decisions where lower lipophilicity is desired to minimize off-target binding and improve aqueous solubility, a critical parameter for in vitro assay compatibility.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine (CAS 2097916-19-1): XLogP3 = 3.7 |
| Quantified Difference | Decrease of 2.2 log units (approx. 160-fold lower predicted partitioning into octanol) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021 release). No experimental logD values available. |
Why This Matters
A 2.2 log unit lower XLogP3 suggests significantly better aqueous solubility and potentially reduced off-target binding, making the target compound a more suitable starting point for probes where low lipophilicity is a requirement.
- [1] PubChem. (n.d.). Compound Summary for CID 122258141 (2-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine). Computed Descriptors. View Source
